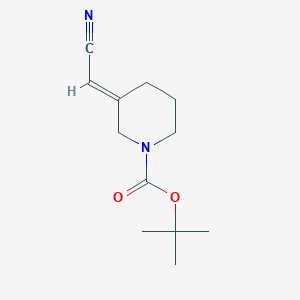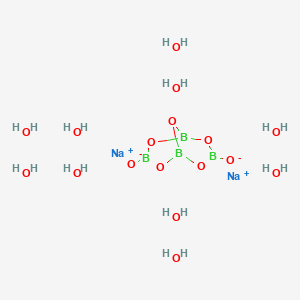
Borax
Descripción general
Descripción
Borax, also known as sodium borate, sodium tetraborate decahydrate, or tincal, is a soft, light, colorless crystalline substance . It is used in various ways such as a component of glass and pottery glazes in the ceramics industry, a solvent for metal-oxide slags in metallurgy, a flux in welding and soldering, and as a fertilizer additive, a soap supplement, a disinfectant, a mouthwash, and a water softener .
Synthesis Analysis
This compound can be prepared from boron-bearing tailings, which are at a low grade of 9.98% B2O3. Well-crystallized this compound is achieved by the removal of impurity, evaporation, and concentration through the efficient method of sodium roasting and pressure leaching .Molecular Structure Analysis
From a chemical perspective, this compound contains the [B4O5(OH)4]2− ion. There are two four-coordinate boron centers and two three-coordinate boron centers .Chemical Reactions Analysis
This compound reacts with an acid to supply boric acid. Its reaction with acid to make boric acid is: Na2B4O7·10H2O + 2 HCl → 4 B(OH)3 + 2 NaCl + 5H2O .Physical And Chemical Properties Analysis
This compound is a white or colorless crystalline solid. It has a molar mass of 381.36 g·mol−1, a density of 1.73 g/cm3 (decahydrate, solid), a melting point of 743 °C (anhydrous), and a boiling point of 1,575 °C (anhydrous). It is soluble in water, producing a mildly alkaline solution .Aplicaciones Científicas De Investigación
Detection and Health Risks in Food : Borax is often misused as a non-permitted food additive. Studies have identified its presence in foods like meatballs, highlighting the need for effective detection methods and awareness of its health risks. For example, a study used curcumin paper to detect this compound in meatballs, finding that it did not produce color changes, indicating the absence of hazardous this compound (Nur & Artati, 2019).
Novel Detection Methods : Advances in detection methods for this compound in food have been made. A study developed this compound-specific aptamers using Systematic Evolution of Ligands by Exponential Enrichment (SELEX) and high-throughput sequencing, leading to a colorimetric detection method with gold nanoparticles for the direct detection of this compound in food samples (Le Jing et al., 2021).
Impact on Energy Metabolism : this compound has been studied for its impact on energy metabolism. Boron ions from this compound affect the activity of enzymes needed for energy metabolism, disrupt cellular processes, and lead to mitochondrial dysfunction (Pratiwi et al., 2020).
Toxicological Studies : Various studies have examined the toxicological effects of this compound on health. For instance, a study on Wistar rats showed that this compound administration caused liver dysfunction and histopathological changes in liver cells (Tatukude et al., 2014).
Educational Interventions : Efforts have been made to educate communities about the dangers of this compound in food and simple detection methods using turmeric (Wulandari et al., 2022).
Medical Applications : this compound has shown potential in medical applications. A study found that this compound treatment may protect the spinal cord against ischemia/reperfusion injury in rats and improve neurological outcomes (Koç et al., 2015).
Agricultural Applications : this compound is also used in agriculture. A study on the impact of foliar application of boron (using this compound) and zinc on the growth, quality, and seed yield of okra found that certain combinations of this compound and zinc sulphate were effective in increasing yield (Rahman et al., 2020).
Mecanismo De Acción
Target of Action
Borax, also known as sodium borate, primarily targets microorganisms and insects . It is used as a pesticide and antimicrobial agent . In humans, it has been found to have anti-inflammatory properties, effectively treating inflammatory diseases like arthritis, gout, and swollen gums .
Mode of Action
This compound acts as a stomach poison in insects . When ingested by insects, it disrupts their metabolism leading to their death . In microorganisms, this compound exhibits minimal bacteriostatic and antifungal activities . It inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . In humans, the sodium borate in this compound acts as an anti-inflammatory agent .
Biochemical Pathways
This compound enters cells through a Na±coupled borate transporter and dissociates as borate anion plus H+, thus decreasing the intracellular pH . This can affect various biochemical pathways within the cell.
Result of Action
The result of this compound action depends on its application. In pest control, the result is the death of the targeted insects . In cleaning applications, this compound’s alkalinity and hydrogen action help remove stains and odors, and soften water to rinse away soap film, leaving surfaces cleaner and fresher . In humans, this compound can effectively treat inflammatory diseases like arthritis, gout, and swollen gums .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the effectiveness of this compound dusts against insects is reduced when the dust gets wet . This compound is often sourced via mining, which has significant environmental impacts . It can be toxic to wildlife and the environment, particularly marine life, plants, and animals if mishandled .
Safety and Hazards
Direcciones Futuras
Borax has been applied in the treatment of oral diseases and defect repair due to its three-dimensional network structure . It has also been used in the synthesis of self-healing polymers and hydrogels based on reversible dynamic B–O bonds . Furthermore, U.S. This compound is supporting farmers and foresters by supplying essential boron as a micronutrient .
Análisis Bioquímico
Biochemical Properties
Borax plays a significant role in biochemical reactions. It reacts with hydrochloric acid to produce boric acid . In the context of biochemical interactions, this compound has been found to interact with various enzymes and proteins. For instance, in a study on rainbow trout, this compound was found to modulate the activity of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission .
Cellular Effects
This compound has been observed to have protective effects on cells. In a study on rainbow trout, this compound was found to protect brain tissue from copper-induced toxicity . It was observed to modulate the levels of malondialdehyde (MDA), a marker of oxidative stress, and caspase-3, a key enzyme involved in apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules and influence gene expression. For instance, in the aforementioned study on rainbow trout, this compound was found to modulate the expression of heat shock protein 70 (HSP70) and cytochromes P450 (CYP1A), enzymes involved in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In the study on rainbow trout, this compound was administered over a period of 21 days, during which it was observed to have a protective effect against copper-induced neurotoxicity .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. In the study on rainbow trout, different concentrations of this compound were used, and it was found that this compound had a protective effect against copper toxicity at all tested concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in the detoxification of reactive oxygen species .
Propiedades
IUPAC Name |
disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMADVZSLOHIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4O7Na2. 10H2O, B4H20Na2O17 | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | borax | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Borax | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014356 | |
| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium borate, decahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
608 °F | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Approximately 0 mm Hg, 0 mmHg (approx) | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |
CAS RN |
1303-96-4, 1313726-63-4, 71377-02-1 | |
| Record name | Borax [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borax (B4Na2O7.10H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM BORATE, DECAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
75 °C (decomposes), 167 °F | |
| Record name | BORAX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE DECAHYDRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/199 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Decahydrate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Benzenesulfonyl)indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969722.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-[methyl(methylcarbamoyl)amino]phenyl]borinic acid](/img/structure/B7969723.png)
![[4-[Ethyl(ethylcarbamoyl)amino]phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969729.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(hydroxymethyl)pyridin-3-yl]borinic acid](/img/structure/B7969734.png)

![[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]-2,1,3-benzothiadiazol-7-yl]boronic acid](/img/structure/B7969747.png)
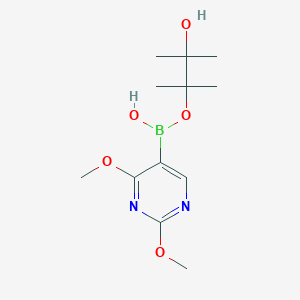
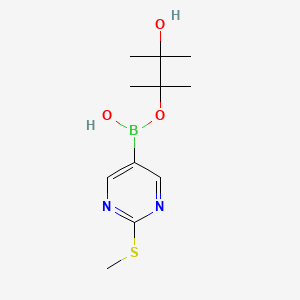
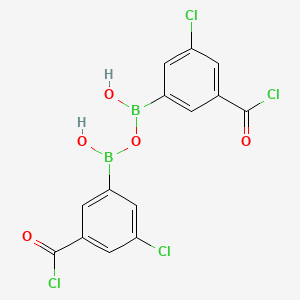
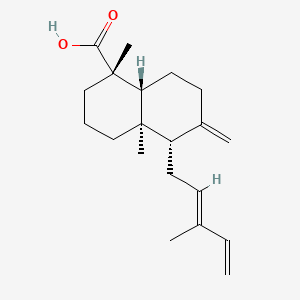
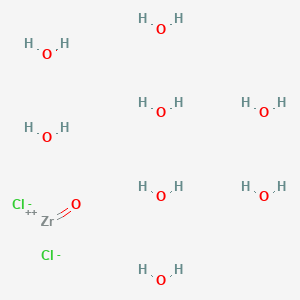

![rel-(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B7969797.png)
